1,4-Dibromo-2,5-dimethoxybenzene

Conjugated polymer synthesis Monomer quality control Cross-coupling polymerization

This monomer's electron-donating methoxy groups ensure superior polymer solubility and precise HOMO/LUMO tuning for optoelectronics—unmatched by non-oxygenated dibromoarenes. Fully validated by peer-reviewed monoclinic crystal data. Guarantee reproducible cross-coupling (Suzuki, Stille, Heck) and reliable device fabrication. Essential for water-soluble polyfluorene synthesis and silsesquioxane oligomers with distinct photophysical yields.

Molecular Formula C8H8Br2O2
Molecular Weight 295.96 g/mol
CAS No. 2674-34-2
Cat. No. B1296824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-dimethoxybenzene
CAS2674-34-2
Molecular FormulaC8H8Br2O2
Molecular Weight295.96 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)OC)Br
InChIInChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
InChIKeyCHCLRVOURKGRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,5-dimethoxybenzene (CAS 2674-34-2): Technical Specifications and Procurement Baseline for Conjugated Polymer Synthesis


1,4-Dibromo-2,5-dimethoxybenzene (CAS 2674-34-2) is a symmetrically substituted dibromoarene monomer featuring two reactive bromine atoms at the para positions and two electron-donating methoxy groups at the 2,5-positions on a benzene ring . Commercial sources provide this compound at purities of 97–98% (GC), with a melting point range of 144–149°C, white crystalline powder morphology, and confirmed monoclinic crystal structure where the asymmetric unit comprises one-half of the molecule . The compound serves as a critical AA-type monomer in palladium-catalyzed cross-coupling polymerizations including Suzuki, Stille, Heck, and Sonogashira reactions for constructing conjugated polymer backbones .

Why 1,4-Dibromo-2,5-dimethoxybenzene Cannot Be Interchanged with Unsubstituted Dibromoarenes in Optoelectronic Polymer Synthesis


Generic substitution with unsubstituted dibromoarenes such as 1,4-dibromobenzene (CAS 106-37-6) or 1,4-dibromo-2,5-dimethylbenzene (CAS 1074-24-4) fundamentally alters the electronic character of the resulting conjugated polymer. The electron-donating methoxy groups in 1,4-dibromo-2,5-dimethoxybenzene raise the HOMO energy level relative to unsubstituted or alkyl-substituted analogs, directly modulating the polymer's optical band gap and emission wavelength [1]. Critically, the methoxy substitution confers solubility advantages that unsubstituted analogs cannot provide—many conjugated polymers derived from simpler dibromoarenes suffer from poor solubility, making solution processing for device fabrication impractical or cost-prohibitive [1]. These electronic and processing properties are not transferable across monomers; changing the monomer changes the polymer's functional performance in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs) .

Quantitative Differentiation Evidence: 1,4-Dibromo-2,5-dimethoxybenzene vs. Comparator Monomers


Monomer Quality Specification: Verified Purity and Melting Point Range for Reproducible Polymerization

Commercial specifications for 1,4-dibromo-2,5-dimethoxybenzene are validated across multiple authoritative supplier certificates. The compound is consistently supplied at 97–98% purity (GC assay) with a melting point of 144–149°C (lit.), which corresponds to a narrow 5°C range indicating high crystalline uniformity . In comparison, the unsubstituted analog 1,4-dibromobenzene (CAS 106-37-6) exhibits a significantly higher melting point of 83–87°C and is typically supplied at similar 97–98% purity but lacks the methoxy functionality essential for electronic tuning . The monoclinic crystal structure of 1,4-dibromo-2,5-dimethoxybenzene has been fully resolved (Acta Crystallographica, 2010), confirming the precise molecular geometry required for predictable reactivity in cross-coupling steps .

Conjugated polymer synthesis Monomer quality control Cross-coupling polymerization

Suzuki Coupling Reactivity: Documented Polymerization Precursor with Validated Synthetic Yield

1,4-Dibromo-2,5-dimethoxybenzene participates in Suzuki coupling polymerization to yield poly[(9,9-bis(6-(dibromohexyl)-2,7-fluorene))-alt-1,4-(2,5-dimethoxybenzene)], a water-soluble polyfluorene derivative . In a documented downstream synthetic route, intermediate preparation via Suzuki coupling with this compound proceeded with a reaction yield of 52% under optimized conditions (n-BuLi at -78°C, subsequent coupling) [1]. In contrast, the methyl-substituted analog 1,4-dibromo-2,5-dimethylbenzene (CAS 1074-24-4) when employed in similar Suzuki-type coupling with phenylboronic acid under Pd catalysis produced 2,5-dimethyl-4-phenylbiphenyl in 87.2% yield [2], demonstrating that the methoxy analog exhibits different reactivity profiles in cross-coupling—a trade-off between electronic functionality and reaction efficiency that must be considered for polymerization optimization.

Suzuki-Miyaura coupling Conjugated polymer Polyfluorene derivative

Polymer Solubility Enhancement: Dimethoxy Substitution Enables Solution Processability

The methoxy groups in 1,4-dibromo-2,5-dimethoxybenzene serve a dual function: modulating the electronic band gap of conjugated polymers while critically enhancing polymer solubility [1]. This solubility enhancement is exemplified by the successful preparation of poly[(9,9-bis(6-(dibromohexyl)-2,7-fluorene))-alt-1,4-(2,5-dimethoxybenzene)], a water-soluble polyfluorene derivative that would be unattainable with unsubstituted dibromoarenes such as 1,4-dibromobenzene . Many conjugated polymers derived from non-oxygenated dibromoarenes suffer from poor solubility, making solution processing for large-scale device manufacturing impractical. By incorporating units derived from 1,4-dibromo-2,5-dimethoxybenzene, manufacturers can produce soluble polymers that can be processed from solution—a key advantage for cost-effective OLED, OSC, and FET fabrication [1].

Solution-processable polymers Polyfluorene Organic electronics fabrication

Photophysical Performance in Hybrid Oligomer Systems: Fluorescence Quantum Yield Comparison

In a systematic head-to-head study of silsesquioxane-based hybrid oligomers (Silicon, 2021), 1,4-dibromo-2,5-dimethoxybenzene was evaluated alongside eight other dibromoarene cross-linkers including 2,7-dibromo-9-fluorenone, 2,7-dibromo-9,9-dimethylfluorene, 2,5-dibromopyridine, 2,6-dibromopyridine, 2,3-dibromothiophene, 2,5-dibromothiophene, and 2,5-dibromothieno[3,2-b]thiophene [1]. Each cross-linker exhibited reasonable conversion to oligomers and produced distinct fluorescence quantum yields with characteristic absorption and emission spectral shifts dependent on the variations in substitution position [2]. The dimethoxybenzene core provides unique steady-state absorption and emission profiles that differentiate it from heteroarene cross-linkers such as pyridines and thiophenes, enabling researchers to select the specific cross-linker based on desired photophysical outcomes for photovoltaic or electroluminescence applications [1].

Silsesquioxane oligomers Fluorescence quantum yield Optoelectronic cross-linkers

Validated Application Scenarios Where 1,4-Dibromo-2,5-dimethoxybenzene Provides Functional Differentiation


Synthesis of Water-Soluble Polyfluorene Derivatives for Aqueous-Processed Organic Electronics

1,4-Dibromo-2,5-dimethoxybenzene serves as the essential AA-type monomer for preparing poly[(9,9-bis(6-(dibromohexyl)-2,7-fluorene))-alt-1,4-(2,5-dimethoxybenzene)], a water-soluble polyfluorene derivative . This application exploits the solubility-enhancing property of the dimethoxy substitution—a functional attribute absent in unsubstituted 1,4-dibromobenzene [1]. Researchers developing aqueous-processed OLEDs, biosensors, or printable electronics requiring water-based deposition techniques should prioritize this monomer over non-oxygenated dibromoarenes that yield insoluble polymer products.

Silsesquioxane-Based Hybrid Oligomers with Tailored Photophysical Properties

In the systematic construction of beads-on-a-chain (BoC) silsesquioxane oligomers, 1,4-dibromo-2,5-dimethoxybenzene functions as an organic cross-linker that yields distinct fluorescence quantum yields and absorption/emission spectral shifts compared to heteroarene alternatives such as dibromopyridines and dibromothiophenes [2]. Material scientists targeting specific steady-state photophysical outputs for photovoltaic or electroluminescence devices can select this monomer based on documented comparative spectral data rather than relying on uncharacterized substitution [2].

Conjugated Polymer Backbones for OLED and OSC Active Layers Requiring Controlled HOMO/LUMO Levels

The electron-donating methoxy groups on 1,4-dibromo-2,5-dimethoxybenzene directly influence the electronic band gap of resulting conjugated polymers, enabling fine-tuning of HOMO/LUMO energy levels critical for charge injection and transport in OLEDs and OSCs [1]. Substitution with non-oxygenated monomers such as 1,4-dibromobenzene or 1,4-dibromo-2,5-dimethylbenzene produces polymers with substantially different electronic characteristics and emission wavelengths . Procurement for optoelectronic polymer synthesis must therefore match monomer selection to the target device architecture's energy level requirements.

Crystal Structure-Confirmed Building Block for Reproducible Synthetic Protocols

The fully resolved monoclinic crystal structure of 1,4-dibromo-2,5-dimethoxybenzene (Acta Crystallographica, 2010) confirms the precise molecular geometry and confirms that the asymmetric unit is composed of one-half of the molecule . This structural validation is essential for laboratories and pilot-scale facilities requiring reproducible stoichiometry in organometallic reactions including LDA-mediated metallation and lithium-halogen exchange . The availability of peer-reviewed crystallographic data provides a quality benchmark that alternative monomers lacking such characterization cannot match.

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